Butofilolol maleate
Description
Historical Perspectives in Beta-Adrenergic Receptor Modulators Research
The journey into the development of beta-adrenergic receptor modulators began with the foundational work of Sir James Black in the mid-20th century. wikipedia.org His research was driven by the concept of selectively blocking the effects of adrenaline and noradrenaline on the heart to alleviate the symptoms of angina pectoris. wikipedia.org This led to the synthesis of the first clinically significant beta-blockers, pronethalol and subsequently propranolol (B1214883), which were non-selective, meaning they blocked both β1 and β2 adrenergic receptors. wikipedia.org This non-selectivity, while effective, also led to undesirable side effects, such as bronchoconstriction, due to the blockade of β2 receptors in the lungs.
Evolution of Beta-Blocker Research Paradigms Relevant to Butofilolol (B107662) Maleate (B1232345)
The limitations of non-selective beta-blockers spurred the next wave of research, focusing on the development of cardioselective agents that would primarily target β1 receptors, which are predominantly located in the heart. This paradigm shift aimed to provide the therapeutic cardiovascular benefits while minimizing the risk of bronchospasm and other side effects associated with β2 blockade. This led to the development of a second generation of beta-blockers. The research into compounds like butofilolol maleate was part of this ongoing effort to refine the pharmacological profile of beta-blockers, seeking specific properties related to their efficacy and metabolism.
Current Research Landscape and Unaddressed Inquiries for this compound
The current research landscape for beta-blockers has evolved to include investigations into agents with additional vasodilatory properties and exploring their roles in a wider range of cardiovascular and non-cardiovascular conditions. For this compound specifically, the available body of published research is not as extensive as for more mainstream beta-blockers. Consequently, several areas remain open for further inquiry. These include a more detailed elucidation of its receptor selectivity profile, the long-term clinical implications of its specific pharmacokinetic characteristics, and its potential therapeutic applications beyond its initial scope of investigation. Further comparative studies with newer beta-blockers could also help to better define its place within the therapeutic armamentarium.
Detailed Research Findings
Pharmacokinetics of this compound
Pharmacokinetic studies have provided insights into the absorption, distribution, metabolism, and excretion of butofilolol.
In a study involving healthy subjects receiving a single 100 mg oral dose and subsequent chronic treatment, the following pharmacokinetic parameters were observed:
| Parameter | Value | Citation |
| Time to Maximum Plasma Concentration (Tmax) | 2 to 3 hours | wikipedia.org |
| Maximum Plasma Concentration (Cmax) | 120 to 430 ng/ml | wikipedia.org |
| Apparent Volume of Distribution | 200 to 500 L | wikipedia.org |
| Apparent Clearance of Elimination | 40 to 70 L/h | wikipedia.org |
| Urinary Excretion (unchanged drug) | ~4% of administered dose | wikipedia.org |
Another study investigated the pharmacokinetics of butofilolol in patients with varying degrees of chronic renal insufficiency. The findings highlighted the impact of renal function on the drug's disposition:
| Finding | Observation in Renal Insufficiency | Citation |
| Area Under the Plasma Concentration-Time Curve (AUC) | Marked increase | revespcardiol.org |
| Elimination Rate Constant | Tended to increase, especially in severe renal failure | revespcardiol.org |
| Unchanged Drug Excreted in Urine | Highly significant relationship with creatinine (B1669602) clearance | revespcardiol.org |
| Elimination Half-Life | Slight increase | revespcardiol.org |
These findings suggest a potential decrease in the first-pass hepatic extraction of the drug in individuals with renal failure. revespcardiol.org
Pharmacodynamics of this compound
The pharmacodynamic effects of butofilolol are consistent with its classification as a beta-adrenergic antagonist. A high correlation has been observed between plasma levels of butofilolol and its effect on resting heart rate. wikipedia.org A slight effect on diastolic blood pressure has also been noted. wikipedia.org As a beta-blocker, its mechanism of action involves competitively inhibiting the binding of catecholamines (like adrenaline and noradrenaline) to beta-adrenergic receptors, leading to a reduction in heart rate, myocardial contractility, and blood pressure. The specific selectivity of butofilolol for β1 versus β2 receptors has not been extensively detailed in the readily available literature.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FNO3.C4H4O4/c1-5-6-15(21)14-9-12(18)7-8-16(14)22-11-13(20)10-19-17(2,3)4;5-3(6)1-2-4(7)8/h7-9,13,19-20H,5-6,10-11H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFHIGHFTQNWCF-BTJKTKAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=CC(=C1)F)OCC(CNC(C)(C)C)O.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)C1=C(C=CC(=C1)F)OCC(CNC(C)(C)C)O.C(=C\C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30FNO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88606-96-6 | |
| Record name | 1-Butanone, 1-[2-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-5-fluorophenyl]-, (2Z)-2-butenedioate (1:1) (salt) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88606-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butofilolol maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088606966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (±)-1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTOFILOLOL MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O9KI0VYPM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivations of Butofilolol Maleate
Established Synthetic Pathways for Butofilolol (B107662) Analogues
The synthesis of butofilolol and its analogues generally follows established routes for beta-adrenergic receptor antagonists, often involving the construction of the aryloxypropanolamine backbone.
Key Precursors and Intermediate Synthesis for Butofilolol
A primary precursor identified in the synthesis of butofilolol is 4-fluorophenol (B42351) cas.cz. This compound serves as a foundational element for introducing the fluorophenyl moiety. The synthesis typically proceeds through several key intermediates:
5'-fluoro-2'-hydroxybutyrophenone (B1620426): This intermediate is synthesized via the Fries rearrangement of the ester formed from 4-fluorophenol and butyryl chloride wikipedia.org.
1-[5-fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one (B1600605): This epoxide intermediate is formed by treating 5'-fluoro-2'-hydroxybutyrophenone with epichlorohydrin (B41342) in the presence of a base wikipedia.org.
Butofilolol (Free Base): The final step in forming the free base involves the reaction of the epoxide intermediate with tert-butylamine (B42293) wikipedia.org.
The synthesis of 4-fluorophenol itself can be achieved through various methods, including the diazotization of 4-fluoroaniline, which is a common industrial route cas.cz.
Reaction Mechanisms and Conditions in Butofilolol Synthesis
The established synthetic route for butofilolol can be detailed as follows:
Fries Rearrangement: The esterification of 4-fluorophenol with butyryl chloride, followed by a Fries rearrangement, yields 5'-fluoro-2'-hydroxybutyrophenone wikipedia.org. This reaction typically involves Lewis acid catalysis to facilitate the acyl group migration.
Epoxide Formation: The 5'-fluoro-2'-hydroxybutyrophenone is then reacted with epichlorohydrin. This reaction occurs in the presence of a base, which deprotonates the phenolic hydroxyl group, allowing it to attack the epoxide ring of epichlorohydrin, forming the glycidyl (B131873) ether intermediate, 1-[5-fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one wikipedia.org.
Aminolysis: The final step involves the ring-opening of the epoxide by tert-butylamine. This nucleophilic attack by the amine on the less substituted carbon of the epoxide ring, under appropriate conditions (often mild heating), yields butofilolol as the free base wikipedia.org.
A generalized reaction scheme for the synthesis of butofilolol is: 4-Fluorophenol + Butyryl Chloride → Ester → Fries Rearrangement → 5'-fluoro-2'-hydroxybutyrophenone → + Epichlorohydrin (Base) → 1-[5-fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one → + tert-Butylamine → Butofilolol wikipedia.org.
Advanced Synthetic Approaches and Innovations in Butofilolol Maleate (B1232345) Elaboration
While the fundamental synthesis of butofilolol is established, advanced methodologies focus on stereoselectivity and efficient salt formation.
Stereoselective Synthesis of Butofilolol Maleate
Butofilolol possesses a chiral center at the hydroxyl-bearing carbon in the propoxy chain, meaning it can exist as enantiomers. The synthesis of specific enantiomers or the resolution of racemic mixtures is crucial for potentially optimizing pharmacological activity and minimizing side effects.
Chiral Resolution: Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs), are common techniques for separating enantiomers of beta-blockers researchgate.netmdpi.com. While specific details for butofilolol's enantioseparation are not extensively detailed in the provided snippets, these general methods are applicable.
Asymmetric Synthesis: Although not explicitly detailed for butofilolol, asymmetric synthesis strategies for beta-blockers often involve using chiral starting materials or chiral catalysts to directly produce one enantiomer. For instance, lipase-catalyzed stereoselective esterification of racemic alcohols has been used for resolving beta-blocker intermediates google.com.
Novel Conjugation Strategies Involving Maleate Salts
The formation of the maleate salt of butofilolol is a key step in its formulation, enhancing its physicochemical properties.
Maleate Salt Formation: The maleate salt is typically formed by reacting the free base of butofilolol with maleic acid. This is a standard acid-base reaction in pharmaceutical salt formation. Maleic acid is a dicarboxylic acid that can form salts with basic drug molecules researchgate.netmdpi.com.
General Salt Formation Techniques: Pharmaceutical salt synthesis often involves solvent-mediated processes, but newer, greener methods like solvent-dropped grinding (SDG) and mechanochemical grinding are being explored to improve efficiency and reduce environmental impact researchgate.net. These methods involve combining the API with the counterion (maleic acid in this case) under mechanical force, sometimes with a minimal amount of solvent researchgate.net. The choice of solvent and stoichiometry is critical for obtaining the desired salt form and purity researchgate.netresearchgate.net.
Preclinical Pharmacological Characterization of Butofilolol Maleate
Molecular Mechanisms of Action Studies
The therapeutic effects of butofilolol (B107662) maleate (B1232345) are primarily attributed to its interaction with beta-adrenergic receptors. Understanding the nuances of this interaction at a molecular level is fundamental to characterizing its pharmacological profile.
Beta-Adrenergic Receptor Subtype Selectivity and Binding Affinity
The degree to which a beta-blocker selectively targets β1- or β2-adrenergic receptor subtypes, and the strength of that binding, are key determinants of its clinical efficacy and side-effect profile.
In vitro studies are essential for determining the binding affinity of a compound for its receptor targets in a controlled environment. Radioligand binding assays are commonly employed to quantify the affinity of a drug for specific receptor subtypes. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed with the unlabeled drug being tested. The concentration of the test drug that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be used to calculate the equilibrium dissociation constant (Ki), which reflects the affinity of the drug for the receptor. A lower Ki value indicates a higher binding affinity.
To contextualize the binding affinity of butofilolol maleate, it is useful to compare it with other well-characterized beta-blockers. The selectivity of a beta-blocker for the β1-adrenoceptor over the β2-adrenoceptor is a crucial factor. For instance, bisoprolol (B1195378) is known for its high β1-selectivity, while propranolol (B1214883) is a non-selective beta-blocker.
The table below presents a hypothetical comparative analysis based on typical data for other beta-blockers to illustrate how this compound's profile might be presented.
| Compound | β1-Adrenergic Receptor Affinity (Ki, nM) | β2-Adrenergic Receptor Affinity (Ki, nM) | β1-Selectivity Ratio (β2 Ki / β1 Ki) |
|---|---|---|---|
| This compound | Data not available | Data not available | Data not available |
| Propranolol | 1.1 | 0.8 | 0.7 |
| Metoprolol | 48 | 1900 | 40 |
| Atenolol | 140 | 2500 | 18 |
| Bisoprolol | 10 | 140 | 14 |
Ligand-Receptor Binding Kinetics Investigations
Beyond simple binding affinity, the kinetics of how a drug associates with and dissociates from its receptor target play a significant role in its pharmacological effect and duration of action.
The association rate constant (k-on) describes the rate at which a drug binds to its receptor, while the dissociation rate constant (k-off) describes the rate at which it detaches. These parameters can be determined using kinetic radioligand binding experiments. A slow dissociation rate, for example, can lead to a prolonged duration of action.
Specific kinetic data for this compound are not publicly available. The determination of these constants would involve time-course experiments measuring the binding of a radioligand in the presence of this compound.
The binding kinetics of a ligand are influenced by a variety of molecular factors. These can include the physicochemical properties of the drug, such as its size, shape, and lipophilicity, as well as specific molecular interactions with the receptor's binding pocket. Hydrogen bonds, electrostatic interactions, and hydrophobic interactions all contribute to the stability of the ligand-receptor complex and thus influence the association and dissociation rates. The specific chemical structure of this compound, particularly the nature of its side chains and aromatic groups, would be the primary determinants of its binding kinetics.
Post-Receptor Signaling Pathway Modulation by this compound
This compound, as a beta-adrenergic receptor antagonist, modulates intracellular signaling pathways primarily by competitively inhibiting the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to beta-adrenergic receptors. This blockade directly impacts the downstream signaling cascade that is typically initiated by agonist binding. The canonical pathway affected is the G-protein coupled receptor (GPCR) signaling cascade, which leads to the modulation of adenylyl cyclase activity and subsequent changes in cyclic adenosine (B11128) monophosphate (cAMP) levels.
Upon binding to beta-adrenergic receptors, this compound stabilizes the receptor in an inactive conformation, preventing the activation of the associated heterotrimeric Gs protein. This inaction of the Gs protein means its α-subunit does not dissociate and activate adenylyl cyclase. Consequently, the conversion of adenosine triphosphate (ATP) to cAMP is inhibited. A reduction in intracellular cAMP levels leads to decreased activation of protein kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets involved in various cellular processes.
The modulation of this signaling pathway by this compound results in a blunting of the physiological responses normally mediated by beta-adrenergic stimulation. For instance, in cardiac myocytes, this translates to a decrease in the rate and force of contraction. In other tissues, the specific effects will depend on the subtype of beta-adrenergic receptor present (β1, β2, or β3) and the downstream targets of the cAMP/PKA pathway in those cells.
While specific studies detailing the nuanced modulation of post-receptor signaling pathways uniquely by this compound are not extensively available, its mechanism is understood to follow the well-established paradigm of beta-adrenergic blockade. The key modulatory events are summarized in the table below.
| Signaling Component | Effect of this compound Binding | Consequence |
| Beta-Adrenergic Receptor | Competitive Antagonism | Prevention of agonist binding and receptor activation |
| Gs Protein | Remains in inactive state | No activation of adenylyl cyclase |
| Adenylyl Cyclase | Activity is not stimulated | Reduced conversion of ATP to cAMP |
| Cyclic AMP (cAMP) | Intracellular levels decrease | Reduced activation of Protein Kinase A (PKA) |
| Protein Kinase A (PKA) | Remains largely inactive | Decreased phosphorylation of downstream targets |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses
Elucidation of Structural Features Influencing this compound Activity
The pharmacological activity of this compound is intrinsically linked to its molecular structure, which shares key features with other aryloxypropanolamine beta-blockers. The core structural components essential for its antagonist activity at beta-adrenergic receptors include:
An Aryloxy Group: The substituted aromatic ring is crucial for binding to the receptor. In butofilolol, this is a fluorinated phenyl ring with a butyryl group. The nature and position of substituents on this ring significantly influence the compound's affinity and selectivity for β1 versus β2 receptors. The fluorine atom and the butyryl group contribute to the specific binding interactions within the receptor pocket.
A Propanolamine Side Chain: The -(OCH2CH(OH)CH2NH)- chain is a hallmark of most clinically used beta-blockers. The hydroxyl group on the second carbon of this chain is vital for forming a key hydrogen bond with an aspartate residue in the binding site of the beta-adrenergic receptor. The secondary amine is also critical for interaction with the receptor.
A Bulky N-Alkyl Substituent: The tert-butyl group attached to the nitrogen atom is a common feature in many beta-blockers. This bulky group is thought to interact with a hydrophobic pocket in the receptor, contributing to the antagonist properties of the molecule.
The specific combination of these structural features in this compound dictates its unique pharmacological profile, including its affinity for beta-adrenergic receptors and its antagonist potency.
In Silico Modeling for Predicting this compound Biological Activity
While specific in silico modeling studies focused exclusively on this compound are not widely published, computational approaches are invaluable for predicting the biological activity of beta-blockers in general. Molecular docking simulations can be employed to predict the binding orientation and affinity of this compound within the three-dimensional structure of beta-adrenergic receptors. These models can elucidate the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, and van der Waals forces with the different moieties of the butofilolol molecule.
Quantitative Structure-Activity Relationship (QSAR) models for beta-blockers often correlate physicochemical properties (such as lipophilicity, electronic properties, and steric parameters) with their observed biological activities. For this compound, QSAR studies could predict its receptor affinity and antagonist potency based on descriptors derived from its chemical structure. Such models are built using a training set of known beta-blockers and can then be used to predict the activity of new or untested compounds like butofilolol.
Optimization Strategies Based on SAR for Analogues of this compound
Structure-activity relationship (SAR) data provides a rational basis for the design and optimization of analogues of this compound with improved pharmacological properties. Key optimization strategies could include:
Modification of the Aryloxy Group: Altering the substituents on the phenyl ring could modulate receptor selectivity (β1 vs. β2) and affinity. For example, replacing the butyryl group with other functionalities or changing the position of the fluorine atom could lead to analogues with a more desirable selectivity profile.
Alterations to the N-Alkyl Substituent: While the tert-butyl group is common, exploring other bulky alkyl or arylalkyl groups could fine-tune the antagonist potency and introduce other properties such as partial agonism (intrinsic sympathomimetic activity).
Stereochemistry: this compound is a chiral molecule, and it is well-established for beta-blockers that the (S)-enantiomer is significantly more active than the (R)-enantiomer. Synthesis of enantiomerically pure analogues would be a critical optimization step to maximize potency and potentially reduce side effects associated with the less active enantiomer.
These optimization strategies, guided by SAR and computational modeling, would aim to develop analogues with enhanced affinity, improved selectivity, and a more favorable pharmacokinetic profile.
In Vitro Pharmacological Investigations
Cellular Assays for this compound Efficacy and Selectivity
The efficacy and selectivity of this compound as a beta-adrenergic antagonist can be thoroughly characterized using a variety of in vitro cellular assays. These assays typically utilize cell lines that endogenously or recombinantly express specific subtypes of beta-adrenergic receptors (β1, β2, and β3).
Efficacy Assays:
The antagonist efficacy of this compound is determined by its ability to inhibit the response induced by a known beta-adrenergic agonist (e.g., isoproterenol). A common method is the measurement of intracellular cyclic AMP (cAMP) levels. In these assays, cells are pre-incubated with varying concentrations of this compound before being stimulated with a fixed concentration of an agonist. The ability of this compound to suppress the agonist-induced increase in cAMP is a direct measure of its antagonist potency. The results are typically expressed as an IC50 value, which is the concentration of this compound required to inhibit 50% of the maximal agonist response.
Selectivity Assays:
To determine the selectivity of this compound for different beta-adrenergic receptor subtypes, competitive binding assays or functional assays are performed on cell lines expressing either β1, β2, or β3 receptors.
Competitive Radioligand Binding Assays: These assays measure the ability of this compound to displace a radiolabeled antagonist (e.g., [3H]-dihydroalprenolol) from the beta-adrenergic receptors. By comparing the binding affinity (Ki) of this compound for each receptor subtype, its selectivity can be quantified. A higher affinity for one subtype over others indicates selectivity.
Functional Selectivity Assays: Similar to the efficacy assays, the antagonist potency (IC50) of this compound is determined in cell lines expressing each receptor subtype. The ratio of the IC50 values for the different receptor subtypes provides a measure of the functional selectivity. For example, a lower IC50 for β1 receptors compared to β2 receptors would indicate β1-selectivity.
The data from these cellular assays are crucial for the preclinical pharmacological characterization of this compound, providing quantitative measures of its potency and receptor subtype selectivity. The table below summarizes the types of in vitro assays used.
| Assay Type | Purpose | Key Parameter Measured |
| cAMP Accumulation Assay | Determine antagonist efficacy | IC50 (inhibition of agonist-induced cAMP) |
| Radioligand Binding Assay | Determine receptor binding affinity and selectivity | Ki (inhibition constant) for each receptor subtype |
| Functional Antagonism Assay | Determine functional selectivity | IC50 for each receptor subtype |
Tissue and Organ Bath Studies of this compound Effects
Isolated tissue and organ bath preparations are fundamental in preclinical pharmacology to determine the effect of a substance on specific tissues in a controlled ex vivo environment. nih.govnih.govreprocell.comscireq.comnih.gov For a compound like this compound, a beta-adrenoceptor antagonist, these studies would typically assess its effects on cardiovascular and respiratory tissues. pharmacompass.comcvpharmacology.com
Standard experimental setups would involve isolating tissues such as cardiac muscle (e.g., atria or papillary muscle) and vascular smooth muscle (e.g., aortic rings) from preclinical animal models. These tissues are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and pH, and aerated with carbogen (B8564812) gas. nih.gov Transducers are used to measure isometric or isotonic contractions and relaxations.
In such a setting, the effect of this compound would be quantified by its ability to antagonize the effects of beta-adrenoceptor agonists, such as isoproterenol. Concentration-response curves would be generated to determine the potency of this compound as an antagonist, often expressed as a pA2 value. These studies would elucidate its selectivity for β1- versus β2-adrenoceptors by comparing its effects on cardiac tissue (predominantly β1) versus bronchial or vascular smooth muscle (predominantly β2).
Enzyme Kinetics and Inhibition Studies for this compound
Enzyme kinetics and inhibition studies are crucial for characterizing the interaction between a drug and its target receptor at a molecular level. For this compound, these studies would focus on its binding affinity and kinetics with β1- and β2-adrenoceptors.
Radioligand binding assays are a common technique used for this purpose. These assays involve incubating membranes from cells expressing the target receptor with a radiolabeled ligand that is known to bind to the receptor. The ability of this compound to displace the radioligand is measured at various concentrations. This allows for the determination of its inhibitory constant (Ki), which is a measure of its binding affinity for the receptor. nih.govnih.gov A lower Ki value indicates a higher binding affinity. By performing these assays with cell lines selectively expressing β1- or β2-adrenoceptors, the selectivity of this compound can be precisely quantified.
Kinetic parameters such as the association rate constant (kon) and the dissociation rate constant (koff) can also be determined to provide a more dynamic picture of the drug-receptor interaction.
Data on Beta-Adrenoceptor Antagonist Binding Affinity (Illustrative)
| Compound | Receptor Subtype | Ki (nM) |
| Butofilolol | β1 | Data not available |
| Butofilolol | β2 | Data not available |
| Betaxolol | β1 | 0.76 |
| Betaxolol | β2 | 32.6 |
| Metoprolol | β1 | ~55 |
| Metoprolol | β2 | ~1290 |
| ICI-118,551 | β2 | 0.7 |
| ICI-118,551 | β1 | 49.5 |
This table is for illustrative purposes to show typical data obtained for other beta-blockers. Specific data for Butofilolol is not available in the public domain. selleckchem.com
In Vivo Pharmacokinetic and Metabolic Profiling in Preclinical Models
Absorption and Distribution Studies in Animal Models
Pharmacokinetic studies in preclinical animal models, such as rats and dogs, are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME). Following administration of this compound via different routes (e.g., oral and intravenous), serial blood samples would be collected to determine the plasma concentration-time profile.
Key pharmacokinetic parameters derived from these studies include:
Bioavailability (F%) : The fraction of the administered dose that reaches systemic circulation.
Maximum Plasma Concentration (Cmax) : The highest concentration of the drug observed in plasma.
Time to Maximum Plasma Concentration (Tmax) : The time at which Cmax is reached.
Volume of Distribution (Vd) : An apparent volume that describes the extent of drug distribution into tissues.
Elimination Half-life (t½) : The time required for the plasma concentration of the drug to decrease by half.
While specific preclinical data for Butofilolol is unavailable, a clinical study in patients with renal insufficiency noted that in healthy subjects, the drug undergoes first-pass hepatic extraction. nih.gov This suggests that oral absorption occurs, but a significant portion may be metabolized before reaching systemic circulation.
Metabolic Pathway Elucidation of this compound
Identification of Metabolites and Enzyme Systems Involved
The biotransformation of drugs is a critical aspect of their disposition. nih.gov Studies to elucidate the metabolic pathways of this compound would involve incubating the compound with in vitro systems such as liver microsomes or hepatocytes from preclinical species and humans. nih.gov Analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are then used to separate and identify the resulting metabolites. doe.govnih.govmdpi.com
The primary metabolic reactions for beta-blockers often involve oxidation, N-dealkylation, and glucuronidation. nih.gov The specific metabolites of this compound have not been publicly documented.
To identify the enzyme systems responsible for its metabolism, particularly the Cytochrome P450 (CYP) isoenzymes, further in vitro studies are conducted. upr.edu This can be achieved by using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors of different CYP isoforms in liver microsome incubations. nih.govbohrium.comnih.govsemanticscholar.org Identifying the key metabolizing enzymes is crucial for predicting potential drug-drug interactions.
In Vitro Metabolic Stability and Clearance Assessments
In vitro metabolic stability assays are used early in drug discovery to predict the in vivo metabolic clearance of a compound. researchgate.netnih.govxenotech.comwuxiapptec.comwuxiapptec.com These assays typically measure the rate of disappearance of the parent drug over time when incubated with liver microsomes or hepatocytes.
The key parameters obtained from these studies are:
In Vitro Half-life (t½) : The time it takes for 50% of the compound to be metabolized.
Intrinsic Clearance (CLint) : A measure of the metabolic capacity of the liver for the compound, independent of blood flow. nih.gov
This in vitro data can then be scaled using various models to predict in vivo hepatic clearance in humans.
Illustrative In Vitro Metabolic Stability Data
| Test System | Parameter | Value |
| Rat Liver Microsomes | t½ (min) | Data not available |
| CLint (µL/min/mg protein) | Data not available | |
| Human Liver Microsomes | t½ (min) | Data not available |
| CLint (µL/min/mg protein) | Data not available |
This table represents the type of data that would be generated from metabolic stability studies. Specific values for this compound are not currently available.
Excretion Mechanisms in Preclinical Species
The complete profile of excretion mechanisms for this compound in preclinical species is not extensively detailed in publicly available literature. However, based on the behavior of other beta-adrenergic blocking agents and limited clinical data, excretion is anticipated to occur through a combination of renal and hepatic pathways. The relative contribution of each pathway is a critical determinant of the compound's pharmacokinetic profile and can vary significantly between species.
In drug development, the characterization of excretion pathways involves detailed studies in animal models, typically including rodents (rats, mice) and non-rodents (dogs, monkeys). These investigations aim to quantify the amount of the parent drug and its metabolites eliminated through urine and feces. Fecal elimination can be indicative of either unabsorbed drug, direct intestinal secretion, or, more commonly, biliary excretion following hepatic metabolism. unc.edu
To specifically quantify biliary excretion, studies often employ bile duct-cannulated animal models, which allow for the direct collection of bile. unc.edu This methodology provides a definitive measure of the extent to which a compound is cleared from the bloodstream by the liver and excreted into the bile. While specific studies detailing this for butofilolol in preclinical models are not available, it is a standard procedure for compounds where significant hepatic clearance is suspected. unc.edu
Clinical studies in humans have indicated that renal excretion is a significant pathway for butofilolol. A study in patients with varying degrees of renal impairment found a highly significant correlation between the amount of unchanged butofilolol excreted in the urine and the patient's creatinine (B1669602) clearance. nih.gov This finding strongly suggests that the kidneys play a major role in clearing the parent drug from the body. While this data is from human subjects, it guides the focus of preclinical investigations, suggesting that renal function would be a critical parameter to assess in animal models. Differences in renal physiology and drug transporter expression across species would be expected to influence the rate and extent of butofilolol's urinary excretion. nih.govnih.gov
Comparative Pharmacokinetic Analysis Across Diverse Animal Models
A comparative analysis of pharmacokinetics across different animal species is fundamental to preclinical drug development. It helps in understanding species-specific differences in drug handling (absorption, distribution, metabolism, and excretion) and is crucial for predicting human pharmacokinetics. nih.govrroij.com
From these concentration-time profiles, several key pharmacokinetic parameters are calculated to characterize the drug's behavior in each species. These essential parameters include:
Cmax (Maximum Plasma Concentration): The highest concentration of the drug observed in the plasma.
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
AUC (Area Under the Curve): Represents the total systemic exposure to the drug over time.
t1/2 (Elimination Half-life): The time required for the plasma concentration of the drug to decrease by half.
CL (Clearance): The volume of plasma cleared of the drug per unit of time, indicating the efficiency of elimination.
Vd (Volume of Distribution): A theoretical volume that represents the extent of drug distribution into the body's tissues.
The table below illustrates the typical format for presenting such comparative data. However, due to the lack of available specific values for this compound, it is presented as a template.
Interactive Table: Template for Comparative Pharmacokinetic Parameters of this compound Note: Data in this table is for illustrative purposes only, as specific preclinical values for this compound are not available in the reviewed literature.
| Parameter | Mouse | Rat | Dog | Monkey |
|---|---|---|---|---|
| Cmax (ng/mL) | Data N/A | Data N/A | Data N/A | Data N/A |
| Tmax (h) | Data N/A | Data N/A | Data N/A | Data N/A |
| AUC (ng·h/mL) | Data N/A | Data N/A | Data N/A | Data N/A |
| t1/2 (h) | Data N/A | Data N/A | Data N/A | Data N/A |
| Clearance (mL/min/kg) | Data N/A | Data N/A | Data N/A | Data N/A |
| Vd (L/kg) | Data N/A | Data N/A | Data N/A | Data N/A |
Understanding the differences in these parameters across species is critical. For example, a significantly shorter half-life in rats compared to dogs might suggest a higher metabolic rate or more efficient clearance mechanisms in the rodent species. rroij.comresearchgate.net These differences are often attributable to variations in metabolic enzyme activity, plasma protein binding, or the function of drug transporters in the liver and kidneys. nih.govnih.gov
Interspecies scaling is the process of extrapolating pharmacokinetic data from preclinical animal species to predict the drug's behavior in humans. This is a critical step in drug development for estimating a safe and effective first-in-human dose. Two primary methodologies are used for this purpose: allometric scaling and physiologically based pharmacokinetic (PBPK) modeling.
Allometric Scaling: Allometry is an empirical method that relates pharmacokinetic parameters to the body weight of the animal species. semanticscholar.org It is based on the principle that many physiological variables, such as organ blood flow and metabolic rate, scale predictably with body size across species. The relationship is typically described by the power equation:
Y = aW^b
Where:
Y is the pharmacokinetic parameter of interest (e.g., Clearance, Vd).
W is the body weight.
a is the allometric coefficient.
b is the allometric exponent.
By plotting the logarithm of the pharmacokinetic parameter against the logarithm of body weight for several species, a linear relationship can often be established. This relationship is then used to extrapolate the parameter for humans based on human body weight. While this technique can provide reasonable predictions for drugs that are eliminated primarily by renal filtration or are subject to blood flow-dependent clearance, its predictive accuracy is often poor for drugs that are extensively metabolized, particularly by the mixed-function oxidase system in the liver. semanticscholar.org
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK modeling is a more mechanistic approach that integrates physiological, biochemical, and drug-specific information to simulate the drug's disposition in the body. core.ac.uk These models represent the body as a series of interconnected compartments that correspond to real organs and tissues (e.g., liver, kidney, lung, fat). researchgate.netcore.ac.uk
The key components of a PBPK model include:
System-specific parameters: Anatomical and physiological data for each species, such as organ volumes, blood flow rates, and tissue composition.
Drug-specific parameters: Physicochemical properties of the drug (e.g., solubility, lipophilicity, pKa) and its interaction with the biological system (e.g., membrane permeability, plasma protein binding, metabolic rates determined from in vitro assays).
By incorporating these data, PBPK models can simulate the concentration-time profile of a drug in various tissues and in the blood. The primary advantage of PBPK modeling is its ability to provide a mechanistic understanding of drug disposition and to more accurately predict the impact of species differences in physiology and metabolism on the drug's pharmacokinetics. core.ac.uk This approach allows for the extrapolation of data from preclinical species to humans with greater confidence than allometric scaling alone.
Advanced Methodologies and Research Tools for Butofilolol Maleate Studies
Application of Specialized Animal Models in Butofilolol (B107662) Maleate (B1232345) Research
Genetically Modified and Humanized Animal Models for Butofilolol Maleate Studies
Genetically modified and humanized animal models offer advanced platforms for investigating drug mechanisms and responses with greater human relevance. Genetically modified models, such as those with specific gene knockouts or knock-ins, can be used to study the role of particular targets or pathways in mediating the effects of this compound. For instance, if this compound targets a specific receptor subtype, a model with an altered expression or function of that receptor could reveal crucial aspects of its pharmacodynamics.
Humanized animal models, which incorporate human cells, tissues, or genes, provide an even closer approximation of human responses. For this compound, which is a beta-adrenergic receptor antagonist, a humanized model expressing human beta-adrenergic receptors could be invaluable for assessing receptor subtype selectivity, binding affinity, and downstream signaling pathways in a context that closely mirrors human physiology. Such models can help elucidate the precise therapeutic effects and potential off-target interactions of this compound that might not be fully captured in standard animal models.
Alternative In Vivo Models for Early-Stage this compound Evaluation
Beyond genetically modified or humanized models, alternative in vivo models are often utilized for the early-stage evaluation of drug candidates like this compound. These might include established animal models of specific conditions that this compound is intended to treat, such as hypertension or certain cardiovascular conditions. For example, spontaneously hypertensive rats or dogs could serve as models to assess the antihypertensive effects of this compound.
Additionally, simpler or more rapidly assessed in vivo systems might be employed for initial screening or to investigate specific physiological parameters. These could include models that allow for the rapid assessment of cardiovascular function, such as telemetry studies in rodents to monitor heart rate and blood pressure following this compound administration. The choice of these alternative models depends on the research phase, focusing on feasibility, cost-effectiveness, and the ability to generate preliminary data on the compound's in vivo activity and pharmacokinetic profile.
Biophysical Techniques for this compound Interaction Analysis
Biophysical techniques are indispensable for dissecting the molecular interactions of drug candidates, providing detailed insights into how compounds like this compound engage with their biological targets. These methods allow for the quantitative characterization of binding events, conformational changes, and the thermodynamic parameters governing molecular recognition. Understanding these interactions at a fundamental level is crucial for elucidating the mechanism of action, optimizing drug design, and predicting efficacy.
Spectroscopic Methods for Ligand-Target Interactions
Spectroscopic methods are widely employed to study the binding of ligands to their molecular targets, offering sensitive and often label-free detection of interaction events. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-level detail on how this compound interacts with its target proteins, revealing information about binding sites, conformational changes upon binding, and the dynamics of the complex. Fluorescence spectroscopy can also be utilized, where changes in the fluorescence properties of either the ligand or the target upon binding can be monitored. This can include Förster Resonance Energy Transfer (FRET) or fluorescence polarization assays to quantify binding affinities (Kd) and kinetics.
UV-Vis absorption spectroscopy can detect changes in the electronic environment of chromophores within the drug or target upon complex formation. Circular Dichroism (CD) spectroscopy is particularly useful for monitoring changes in the secondary or tertiary structure of proteins upon binding to this compound, providing insights into whether the interaction induces significant conformational alterations.
Patents and Intellectual Property Landscape in Butofilolol Maleate Research
A Look Back: Historical Patent Analysis of Butofilolol (B107662) Maleate's Synthesis and Use
The foundational intellectual property for Butofilolol appears to be rooted in the work of Sanofi, a French multinational pharmaceutical company. patsnap.com A key piece of this history is U.S. Patent 4,252,825, which, although not solely focused on Butofilolol, covers compounds of its class and their therapeutic applications.
The synthesis of Butofilolol, as outlined in scientific literature, involves a multi-step chemical process. This process starts with the Fries rearrangement of an ester formed from 4-fluorophenol (B42351) and butyryl chloride. The resulting 5'-fluoro-2'-hydroxybutyrophenone (B1620426) is then treated with epichlorohydrin (B41342) in the presence of a base to form an intermediate, which subsequently reacts with tert-butylamine (B42293) to yield Butofilolol. wikipedia.org While this synthesis pathway is publicly known, the initial patent filings would have protected the novel chemical entity and the method of its creation, thereby securing a period of market exclusivity for the developing company.
The primary patented use of Butofilolol is as a beta-blocker for the management of essential hypertension (high blood pressure). wikipedia.org The patents would have detailed the compound's mechanism of action, demonstrating its efficacy in blocking beta-adrenergic receptors and thus its utility in treating cardiovascular conditions. The initial patent protection is a critical phase for pharmaceutical compounds, allowing the innovator company to recoup the significant research and development costs associated with bringing a new drug to market.
Emerging Trends: Patenting Innovations in Butofilolol Maleate (B1232345) Analogues
While the core patents for Butofilolol maleate may have lapsed, the intellectual property landscape continues to evolve through the development and patenting of its analogues. Pharmaceutical innovation often involves modifying existing molecules to enhance efficacy, improve safety profiles, or develop new therapeutic applications.
Emerging patent trends in the broader beta-blocker class, which would include analogues of Butofilolol, focus on several key areas:
Formulation Technologies: A significant area of innovation lies in developing novel drug delivery systems. Patents are frequently filed for sustained-release formulations that offer improved patient compliance and more stable therapeutic effects. google.com
Combination Therapies: There is a growing trend in patenting formulations that combine a beta-blocker with other cardiovascular agents, such as diuretics or other antihypertensives. These combination therapies can offer synergistic effects and simplify treatment regimens.
New Therapeutic Indications: Researchers are continuously exploring new uses for beta-blockers beyond their traditional cardiovascular applications. Patents may be sought for the use of beta-blocker analogues in treating conditions like anxiety, glaucoma, or migraine.
These trends indicate a strategic shift from protecting the core molecule to securing intellectual property around improvements and new applications, thereby extending the commercial life of the broader therapeutic class.
Collaborative Landscape: Academic and Industry Contributions to Intellectual Property
The development of pharmaceutical compounds like this compound is often a collaborative effort between industry and academia, and this is reflected in the intellectual property landscape.
Industry's Role: The pharmaceutical industry, with companies like Sanofi at the forefront of initial development, is the primary driver of drug discovery, clinical trials, and commercialization. patsnap.com Industry-led research is responsible for the majority of patent filings for new chemical entities, their synthesis, and their use. Pharmaceutical companies invest heavily in research and development, and their intellectual property portfolios are crucial assets that protect these investments. sanofi.com
Academic Contributions: Academic institutions play a vital role in the foundational research that often precedes industrial drug development. While specific academic patents directly naming this compound are not prominent in public databases, universities contribute to the broader understanding of disease mechanisms and drug targets. Collaborative research agreements between industry and academia are common, where academic discoveries are licensed to pharmaceutical companies for further development and commercialization. Sanofi, for example, has a history of collaborating with academic institutions to advance research in various therapeutic areas. pharmtech.comprnewswire.com This synergy allows for the translation of basic scientific discoveries into tangible therapeutic products protected by patents.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing Butofilolol maleate with high enantiomeric purity?
- Methodological Answer : Utilize chiral chromatography (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers during synthesis. Optimize mobile phase composition (e.g., hexane, 2-propanol, diethylamine) and column temperature using Design of Experiments (DoE) to balance resolution and analysis time. Reference established protocols for β-blockers like timolol maleate, which employ Derringer’s desirability function to achieve multi-criteria optimization . For sustainable synthesis, consider genetically engineered microbial pathways for maleate production by analyzing intermediate metabolites and engineering E. coli genes to enhance yield .
Q. How can researchers validate the identity and purity of this compound in preclinical samples?
- Methodological Answer : Combine spectroscopic techniques (NMR, IR) with chromatographic methods (HPLC/LC-MS) to confirm molecular structure and quantify impurities. For trace enantiomeric impurities, employ chiral stationary phases and validate methods per ICH guidelines. Include detailed characterization data (e.g., melting point, specific rotation) and cross-reference with pharmacopeial standards for related compounds like S-timolol maleate .
Q. What in vitro models are appropriate for preliminary assessment of this compound’s β-adrenoceptor blockade activity?
- Methodological Answer : Conduct competitive binding assays using isolated cardiac or bronchial tissue expressing β1/β2 receptors. Compare IC50 values against reference antagonists (e.g., propranolol). Use radiolabeled ligands (e.g., [³H]-CGP 12177) to measure receptor affinity. Validate functional activity via cAMP inhibition assays in HEK293 cells transfected with β-adrenoceptors .
Advanced Research Questions
Q. How should researchers reconcile discrepancies between in vitro receptor affinity data and in vivo hemodynamic effects of this compound?
- Methodological Answer : Investigate pharmacokinetic factors (e.g., bioavailability, tissue distribution) using radiolabeled compounds in animal models. Perform dose-response studies to correlate plasma concentration with physiological effects (e.g., heart rate reduction). Apply statistical models (ANOVA, mixed-effects regression) to account for interspecies variability and confounding variables like metabolic enzyme activity .
Q. What computational approaches optimize the reactive distillation process for this compound synthesis?
- Methodological Answer : Simulate reaction kinetics and phase equilibria using Aspen Plus or similar software. Define critical parameters (e.g., feed mole ratio, reflux ratio, reboiler duty) via sensitivity analysis. Validate models against experimental data, prioritizing stages with highest theoretical efficiency (e.g., 17 stages with 7 reactive zones). Adjust operating pressure (e.g., 0.1 MPa) to minimize side reactions .
Q. How can researchers address batch-to-batch variability in this compound’s physicochemical stability?
- Methodological Answer : Implement Quality-by-Design (QbD) principles to identify Critical Material Attributes (CMAs) and Process Parameters (CPPs). Use accelerated stability studies (40°C/75% RH) with HPLC monitoring to track degradation products. Apply multivariate analysis (PCA, PLS) to correlate excipient interactions (e.g., with maleate counterion) and storage conditions .
Q. What strategies ensure robust detection of this compound metabolites in human pharmacokinetic studies?
- Methodological Answer : Employ high-resolution LC-MS/MS with isotopic labeling (e.g., deuterated internal standards) to distinguish metabolites from matrix interference. Optimize sample preparation (SPE, protein precipitation) to recover polar metabolites. Validate methods using incurred sample reanalysis (ISR) and cross-check against synthetic metabolite standards .
Data Analysis and Reporting
Q. How should researchers statistically analyze contradictory results in dose-dependent efficacy studies?
- Methodological Answer : Apply meta-analysis to aggregate data from multiple studies, weighting results by sample size and study quality. Use funnel plots to assess publication bias. For individual studies, perform power analysis to ensure adequate sample size and apply Bayesian hierarchical models to account for heterogeneity .
Q. What frameworks guide ethical reporting of adverse effects in this compound clinical trials?
- Methodological Answer : Adhere to CONSORT guidelines for adverse event reporting, categorizing events by severity (CTCAE criteria) and causality (Naranjo scale). Disclose conflicts of interest and data limitations in the discussion section. Archive raw data in FAIR-aligned repositories (e.g., ClinicalTrials.gov ) for independent verification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
